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Dihydrocaffeic acid - 1078-61-1

Dihydrocaffeic acid

Catalog Number: EVT-264829
CAS Number: 1078-61-1
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dihydrocaffeic acid (DHCA), also known as 3-(3,4-Dihydroxyphenyl)propionic acid or 3-(3,4-Dihydroxyphenyl)propanoic acid, is a phenolic acid commonly found in various plants and fungi. [] It is a metabolite of chlorogenic acid, a significant dietary polyphenol. [, ] DHCA has gained interest in scientific research due to its potential health benefits and applications in various fields, including food science and biomedicine. [] It acts as an intermediate in the biosynthesis of lignans and is often produced through microbial degradation of flavonoids and caffeic acid. []

Future Directions
  • Investigating its impact on the gut microbiome: Understanding the interplay between DHCA, dietary fibers, and the gut microbiome could lead to the development of personalized dietary strategies for improved health outcomes. []
  • Elucidating its role in personalized nutrition: Research should focus on how individual genetic and gut microbiome variations affect DHCA metabolism and its subsequent health benefits. []
Source and Classification

Dihydrocaffeic acid occurs naturally in numerous plant species, particularly in the family Asteraceae and other botanical families. It can be derived from caffeic acid through reduction processes, and its biosynthesis is also facilitated by lactic acid bacteria during fermentation processes. The compound is classified as a phenolic acid due to its aromatic structure containing hydroxyl groups attached to a benzene ring.

Synthesis Analysis

The synthesis of dihydrocaffeic acid can be achieved through several methods:

  1. Hydrogenation of Caffeic Acid: Dihydrocaffeic acid is commonly synthesized by the hydrogenation of caffeic acid. This process involves the addition of hydrogen across the double bond in the side chain of caffeic acid, typically using a palladium catalyst under controlled conditions .
  2. Knoevenagel Condensation: Another method involves the Knoevenagel condensation reaction, where caffeic acid derivatives are reacted with aldehydes or ketones to form esters or other derivatives that can be further reduced to dihydrocaffeic acid .
  3. Enzymatic Synthesis: Enzymatic methods utilizing lipases or laccases have been explored for modifying the structure of dihydrocaffeic acid, allowing for the formation of various derivatives with enhanced properties .

Technical Parameters

  • Catalysts: Palladium on carbon is often used for hydrogenation.
  • Conditions: Typically performed under an inert atmosphere (e.g., nitrogen) at room temperature or slightly elevated temperatures.
Molecular Structure Analysis

Dihydrocaffeic acid has a molecular formula of C10H12O4C_{10}H_{12}O_4 and a molecular weight of approximately 196.20 g/mol. Its structure features:

  • A catechol ring (a benzene ring with two hydroxyl groups at positions 1 and 2).
  • A three-carbon side chain that includes a carboxylic acid group.

Structural Features

  • Functional Groups: Hydroxyl groups (-OH) contribute to its antioxidant activity.
  • Stereochemistry: The compound exhibits stereoisomerism due to the presence of chiral centers in its structure.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm its structure and purity.

Chemical Reactions Analysis

Dihydrocaffeic acid participates in various chemical reactions:

  1. Oxidation Reactions: It can undergo oxidation to form quinones, which are reactive intermediates that can participate in further chemical transformations.
  2. Esterification: The carboxylic acid group can react with alcohols to form esters, which are important for creating derivatives with enhanced solubility or bioactivity.
  3. Radical Scavenging: Due to its phenolic nature, dihydrocaffeic acid can donate electrons or hydrogen atoms, acting as an antioxidant against free radicals, thus preventing oxidative stress .

Reaction Conditions

  • Reactions are typically conducted under acidic or basic conditions depending on the desired product.
Mechanism of Action

Dihydrocaffeic acid exhibits its biological effects primarily through its antioxidant properties:

  • Radical Scavenging Mechanism: The compound can neutralize free radicals by donating electrons or hydrogen atoms. This process involves two major mechanisms:
    • Hydrogen Atom Transfer (HAT): Involves transferring a hydrogen atom from dihydrocaffeic acid to a radical species.
    • Electron Transfer (ET): Involves transferring an electron directly to the radical species, stabilizing it .

Biological Implications

These mechanisms contribute to its potential protective effects against oxidative damage in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Physical and Chemical Properties Analysis

Dihydrocaffeic acid exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to light yellow crystalline powder.
  • Solubility: Soluble in water and organic solvents such as ethanol and methanol.
  • Melting Point: The melting point ranges around 150-155 °C.
  • pH Stability: It retains stability across a range of pH levels but may degrade under highly alkaline or acidic conditions.

These properties make it suitable for various applications in food science, pharmaceuticals, and cosmetics.

Applications

Dihydrocaffeic acid has diverse applications across several fields:

  1. Antioxidant Agent: Its strong radical scavenging ability makes it valuable in food preservation and dietary supplements aimed at reducing oxidative stress.
  2. Biomedical Research: Studies have indicated potential therapeutic applications in treating neurodegenerative diseases due to its neuroprotective effects .
  3. Nanotechnology: It has been utilized in developing nanomaterials for drug delivery systems and stabilizing nanoparticles due to its functional groups that facilitate binding .
  4. Cosmetic Formulations: Its antioxidant properties are leveraged in skincare products aimed at reducing skin aging and damage from environmental factors .
Biosynthesis and Natural Occurrence of Dihydrocaffeic Acid

Phylogenetic Distribution in Plant and Fungal Species

Dihydrocaffeic acid (DHCA; 3-(3,4-dihydroxyphenyl)propanoic acid) demonstrates a broad yet phylogenetically patterned distribution across the plant and fungal kingdoms. This phenolic acid serves specialized physiological functions in diverse taxa, with its occurrence frequently linked to plant defense mechanisms and stress adaptation. Within vascular plants, DHCA has been identified in multiple families, though typically in lower concentrations compared to its unsaturated counterpart, caffeic acid. Significant occurrences include Asteraceae species like Matricaria recutita (chamomile) ray florets and Gynura bicolor aerial parts [1] [3]. Brassicaceae is represented by Isatis tinctoria (dyer's woad), where DHCA occurs at approximately 0.03 mg/kg dry weight in leaf extracts [1] [3]. The Lamiaceae family contributes sources such as transformed root cultures of Nepeta teydea, yielding DHCA at concentrations of 10.53 mg/kg freeze-dried roots [1] [3].

Beyond these families, DHCA occurs in Selaginellaceae (Selaginella stautoniana grasses) [3], Araliaceae (flowers of the Australian rainforest tree Polyscias murrayi), where it reaches notably high levels (352.32 mg/kg fresh weight) [1] [3], and Rosaceae (concentrated juice of Rosa roxburghii at 0.3 g/L) [3]. Lindera glauca aerial parts (0.306 mg/kg dry weight) and date palm fruits (Phoenix dactylifera varieties: Tantbouchte, Tafizaouine, Tazerzait, Tazizaout) further exemplify its distribution [1] [3]. Fungal and microbial transformations represent another significant source. Lactic acid bacteria (Lactobacillus plantarum) metabolize hydroxycinnamic acids via enzymatic reduction pathways, converting caffeic acid into DHCA as a detoxification strategy [10]. This microbial conversion is particularly relevant in fermented products like cider and olives [1] [2].

Table 1: Phylogenetic Distribution and Concentrations of Dihydrocaffeic Acid

Kingdom/FamilySpecies/Common NameTissue/ProductConcentrationReference Context
Plantae - AsteraceaeMatricaria recutitaWhite ray floretsDetected [1] [3]
Plantae - AsteraceaeGynura bicolorFresh aerial partsDetected [1] [3]
Plantae - BrassicaceaeIsatis tinctoriaLeaves0.03 mg/kg dry weight [1] [3]
Plantae - LamiaceaeNepeta teydeaFreeze-dried hairy roots10.53 mg/kg [1] [3]
Plantae - AraliaceaePolyscias murrayiFlowers352.32 mg/kg fresh weight [1] [3]
Plantae - RosaceaeRosa roxburghiiConcentrated juice0.3 g/L [3]
Plantae - ArecaceaePhoenix dactylifera (Dates)Fruit (multiple varieties)Detected [1] [3]
Fungi/MicrobesLactobacillus plantarumCulture supernatantsMetabolic product [10]

Metabolic Pathways in Phenylpropanoid Biosynthesis

Dihydrocaffeic acid biosynthesis integrates primary and specialized metabolic routes, originating from the shikimate pathway – a critical conduit directing photosynthetic carbon into aromatic amino acids. The pathway initiates with the condensation of phosphoenolpyruvate (glycolysis-derived) and erythrose-4-phosphate (pentose phosphate pathway-derived) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) [3] [7]. A series of enzymatic transformations via the core shikimate pathway (encompassing enzymes like dehydroquinate synthase, shikimate dehydrogenase, and chorismate synthase) ultimately yield chorismate. Chorismate serves as the central branch point for phenylalanine (Phe), tyrosine (Tyr), and tryptophan biosynthesis [3] [7]. In most plants, Phe serves as the primary precursor for phenylpropanoids, undergoing deamination by phenylalanine ammonia-lyase (PAL) to yield trans-cinnamic acid. This reaction represents the committed step into phenylpropanoid metabolism [4] [7] [9].

trans-Cinnamic acid is hydroxylated by cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, generating p-coumaric acid. Subsequent hydroxylation of p-coumaric acid at the 3-position of the phenolic ring, catalyzed by p-coumarate 3-hydroxylase (C3H), yields caffeic acid [3] [4] [7]. This hydroxycinnamic acid is a pivotal branch point metabolite. A significant portion of caffeic acid undergoes activation by 4-coumarate:CoA ligase (4CL), forming caffeoyl-CoA, which feeds into lignin and flavonoid biosynthesis branches [4] [7] [9]. However, a distinct pathway channels caffeic acid towards dihydrocaffeic acid via enzymatic reduction [3] [10]. The specific enzyme facilitating this reduction in plants is proposed to be a double bond reductase (DBR, EC 1.3.1.-), converting the acrylate side chain of caffeic acid into the propanoate chain of DHCA [3]. This enzymatic step represents a key regulatory node determining DHCA flux relative to other caffeic acid derivatives like lignins or chlorogenic acids. Environmental stressors, including pathogen attack (Alternaria alternata in pears) and hormonal signals (ethylene in ramie), significantly modulate the expression and activity of phenylpropanoid pathway enzymes (PAL, C4H, 4CL, HCT), thereby influencing precursor availability for DHCA synthesis [4] [9].

Enzymatic Reduction of Caffeic Acid Precursors

The conversion of caffeic acid to dihydrocaffeic acid is enzymatically catalyzed and represents a key metabolic step determining DHCA accumulation. This reaction involves the stereospecific saturation of the propenoic side chain's double bond (between Cα and Cβ), converting the acrylate moiety into a propanoate group [3] [10]. In plant tissues, this reduction is primarily mediated by double bond reductases (DBRs) belonging to the NADPH-dependent oxidoreductase superfamily (EC 1.3.1.-). These enzymes utilize NADPH as a cofactor, providing the reducing equivalents required for the saturation reaction [3]. The DBRs involved in DHCA formation exhibit substrate specificity towards hydroxycinnamic acids possessing an ortho-diphenol (catechol) structure, such as caffeic acid [3]. Gene expression studies indicate that DBR transcript levels are often induced under stress conditions, correlating with increased DHCA accumulation as part of the plant's antioxidant and defense response [4] [7].

Microbial metabolism, particularly by lactic acid bacteria (LAB) inhabiting fermented foods and the gastrointestinal tract, represents a highly efficient route for DHCA production via enzymatic reduction. Lactobacillus plantarum possesses a well-characterized enzymatic machinery for hydroxycinnamic acid transformation [10]. While its phenolic acid decarboxylase (PAD/PDC) primarily converts caffeic acid to 4-vinylcatechol, an alternative pathway involves hydroxycinnamate reductase (HcrAB). This enzyme complex, comprising a cinnamic acid reductase and potentially auxiliary proteins, catalyzes the NADH-dependent reduction of the double bond in caffeic acid, directly yielding DHCA (hydrocaffeic acid) [10]. Kinetic studies show HcrAB exhibits broad substrate specificity, also reducing p-coumaric, ferulic, m-coumaric, o-coumaric, and sinapic acids to their corresponding dihydro-derivatives (phloretic, hydroferulic, 3-(3-hydroxyphenyl)propionic, melilotic, and hydrosinapic acids, respectively) [10]. The expression of hcrAB genes is often constitutive or stress-inducible, allowing LAB to detoxify inhibitory hydroxycinnamic acids present in plant materials or during fermentation. This microbial reduction pathway is crucial for generating significant quantities of bioavailable DHCA in fermented beverages like cider and wine, where caffeic acid from fruit musts is microbially converted [1] [2] [10].

Table 2: Enzymatic Systems Catalyzing Dihydrocaffeic Acid Formation

Enzyme SystemOrganism TypeGene/ProteinCofactorSubstrate SpecificityPrimary Function/Context
Double Bond Reductase (DBR)Higher PlantsNot fully characterizedNADPHCaffeic acid (catechol structure preferred)Stress response; DHCA accumulation in plant tissues
Hydroxycinnamate Reductase (HcrAB)Lactobacillus plantarumhcrA, hcrBNADHBroad: Caffeic, p-Coumaric, Ferulic, m-Coumaric, o-Coumaric, Sinapic acidsDetoxification of phenolic acids; Fermented food production (cider, olives)

Quantitative Variability Across Edible Botanicals (Olea europaea, Asturian Ciders, Rosa roxburghii)

The concentration of dihydrocaffeic acid exhibits substantial quantitative variation across different edible plants and their derived products. This variability stems from factors such as genotype, developmental stage, processing methods, and microbial activity during fermentation.

  • Olea europaea (Olives and Olive Oil): DHCA is a significant component in olives, particularly in black olives. In the pericarp of black olives, DHCA concentrations can reach 1.790 ± 0.030 g/kg dry weight, ranking it as the fourth most abundant phenolic compound after hydroxytyrosol and acteoside isomers [1]. Processing methods dramatically impact DHCA levels. Brining, used to debitter olives, leaches phenolics into the brine. Black olive brine contained substantial DHCA (0.183 ± 0.001 g/L), second only to hydroxytyrosol. In contrast, green olives and their brines contained only trace amounts or undetectable levels of DHCA [1]. Studies on Greek olive varieties (Black Thasos, Black Conservolia) indicate DHCA constitutes 5–10% of the total biophenolic component profile [1]. Authentic Italian Taggiasca Ligure extra-virgin olive oil was characterized by higher levels of DHCA and caffeic acid compared to other oils, serving as a marker for authenticity [1].

  • Fermented Beverages (Asturian Ciders): DHCA is a major phenolic acid and often the most abundant low molecular weight phenolic compound in traditional Spanish ciders. Analyses of 92 commercially available Asturian ciders from different production years revealed DHCA concentrations ranging from approximately 26 mg/L to nearly 150 mg/L [1]. Subsequent studies confirmed similar ranges (55.8–110.5 mg/L) and demonstrated that DHCA accounts for 12–35% of the total phenolic compounds detected [1]. This high abundance is primarily attributed to microbial biotransformation during fermentation. Lactic acid bacteria (LAB), particularly strains involved in malolactic fermentation, hydrolyze chlorogenic acid (abundant in apple musts) to release caffeic acid, which is subsequently reduced to DHCA [1] [2]. The specific microbial consortia and fermentation conditions significantly influence the final DHCA concentration.

  • Rosa roxburghii: This fruit, known for its high vitamin C content, also contains significant levels of DHCA. Analysis of concentrated R. roxburghii juice revealed a DHCA concentration of 0.3 g/L [3]. While lower than the peak levels found in some ciders, this represents a notably high concentration for a non-fermented fruit juice, highlighting R. roxburghii as a significant dietary source.

  • Other Significant Sources:

  • Melipona beecheii Cuban Honey: DHCA has been identified as a component in this polyfloral honey [1] [3].
  • Polyscias murrayi Flowers: Represent the highest reported natural concentration of DHCA at 352.32 mg/kg fresh weight [1] [3].
  • Ramie (Boehmeria nivea): Ethylene hormone treatment significantly increased chlorogenic acid (a precursor) and total flavonoid content in leaves and stems, potentially influencing precursor availability for DHCA formation, although direct DHCA levels weren't quantified in the provided study [9].

Table 3: Quantitative Variability of Dihydrocaffeic Acid in Selected Edible Botanicals and Products

Botanical Source/ProductSpecific Type/VarietyDHCA ConcentrationFactors Influencing Level
Black Olive (Pericarp)Olea europaea1.790 ± 0.030 g/kg dry weightMaturity (higher in black vs green); Genotype
Black Olive BrineProcessing by-product0.183 ± 0.001 g/LLeaching during brining process
Asturian CiderTraditional Spanish cider26 – 150 mg/LApple must composition; Microbial fermentation (LAB activity); Production year
Rosa roxburghii JuiceConcentrated juice0.3 g/LFruit maturity; Processing concentration
Polyscias murrayi FlowersAustralian rainforest tree352.32 mg/kg fresh weightPhylogenetic/genetic factors

Properties

CAS Number

1078-61-1

Product Name

Dihydrocaffeic acid

IUPAC Name

3-(3,4-dihydroxyphenyl)propanoic acid

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C9H10O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5,10-11H,2,4H2,(H,12,13)

InChI Key

DZAUWHJDUNRCTF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CCC(=O)O)O)O

Solubility

428 mg/mL

Synonyms

3,4-dihydroxyhydrocinnamic acid
3,4-dihydroxyphenylpropionic acid
3,4-dihydroxyphenylpropionic acid, potassium salt
3-(3,4-dihydroxyphenyl)propionic acid
dihydrocaffeic acid

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)O)O

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